molecular formula C13H21NO B196023 N-(3-methyl-1-adamantyl)acetamide CAS No. 778-09-6

N-(3-methyl-1-adamantyl)acetamide

Cat. No.: B196023
CAS No.: 778-09-6
M. Wt: 207.31 g/mol
InChI Key: SANVSQCVSVDXSG-UHFFFAOYSA-N
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Description

N-(3-methyl-1-adamantyl)acetamide is an organic compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound features an adamantane core with a methyl group at the 3-position and an acetamide functional group. The rigid and bulky structure of adamantane imparts unique physical and chemical properties to its derivatives, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methyl-1-adamantyl)acetamide can be synthesized through several methods. One common approach involves the Ritter reaction, where 3-methyl-1-adamantyl chloride reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide . Another method involves the reaction of 3-methyl-1-adamantylamine with acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-adamantyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, alcohols

Major Products

    Oxidation: this compound oxide

    Reduction: N-(3-methyl-1-adamantyl)methylamine

    Substitution: Various substituted adamantane derivatives

Comparison with Similar Compounds

N-(3-methyl-1-adamantyl)acetamide can be compared with other adamantane derivatives such as:

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. Its methyl group at the 3-position and acetamide functional group make it distinct from other adamantane derivatives, potentially offering different reactivity and biological activity .

Properties

IUPAC Name

N-(3-methyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSQCVSVDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306702
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-09-6
Record name NSC179381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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